![molecular formula C25H23N5O3 B2855276 8-(2-methoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896294-57-8](/img/structure/B2855276.png)
8-(2-methoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
カタログ番号 B2855276
CAS番号:
896294-57-8
分子量: 441.491
InChIキー: DFKLGOWJBYYMGU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The imidazo[2,1-f]purine core would likely contribute to the rigidity of the molecule, while the various substituents could influence its overall shape and electronic properties .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present. For example, the methoxy group might be susceptible to demethylation under acidic conditions, while the allyl group could potentially participate in reactions involving the alkene moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of specific functional groups would influence properties like solubility, melting point, and reactivity .科学的研究の応用
Scientific Research Applications
Synthesis and Chemical Properties
- Compounds with similar structural frameworks have been synthesized through various chemical pathways, highlighting the versatility and potential of these molecules for modifications and applications in medicinal chemistry and drug design. For instance, derivatives of imidazo[2,1-f]purine-2,4-dione have been explored for their receptor binding properties and have shown potential as ligands for serotonin receptors, suggesting uses in neurological research (Zagórska et al., 2009).
Biological Evaluation and Pharmacological Potential
- Derivatives similar to the compound have been evaluated for their pharmacological properties, including potential antidepressant and anxiolytic activities. This suggests a research avenue for the compound as a pharmacophore in the design of new therapeutic agents (Zagórska et al., 2016). Further studies on related structures have investigated their receptor affinity and activity towards different neurotransmitter systems, which could inform the development of novel treatments for psychiatric disorders (Zagórska et al., 2015).
Molecular Imaging and Diagnostic Applications
- The synthesis of carbon-11-labeled derivatives for potential use in positron emission tomography (PET) imaging highlights the compound's utility in diagnostic research, particularly in mapping enzyme activity in the brain and other organs (Gao et al., 2016). This application could be pivotal in the study of neurological diseases and in the development of targeted therapies.
Structural Analysis and Drug Design
- Structural and photophysical studies of similar compounds, such as those related to acyclovir, have been conducted to understand their behavior in different environments, which is crucial for the design of antiviral drugs (Wenska et al., 2004). Such research underscores the importance of these compounds in the development of new therapeutic agents with enhanced efficacy and reduced side effects.
特性
IUPAC Name |
6-(2-methoxyphenyl)-4-methyl-2-(2-methylprop-2-enyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O3/c1-16(2)14-29-23(31)21-22(27(3)25(29)32)26-24-28(21)15-19(17-10-6-5-7-11-17)30(24)18-12-8-9-13-20(18)33-4/h5-13,15H,1,14H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKLGOWJBYYMGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC=C4OC)C5=CC=CC=C5)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2-methoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![2-Amino-6,6-difluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B2855195.png)
![5-((4-Bromophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2855196.png)
![methyl 3-(N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2855197.png)
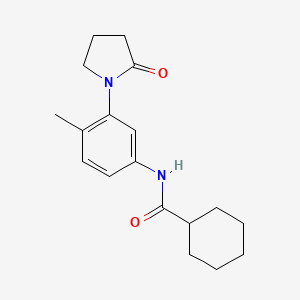
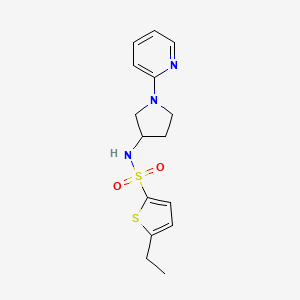
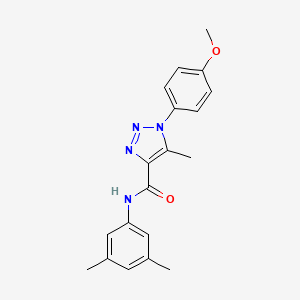
![(Z)-ethyl 2-((4-chlorobenzoyl)imino)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2855205.png)
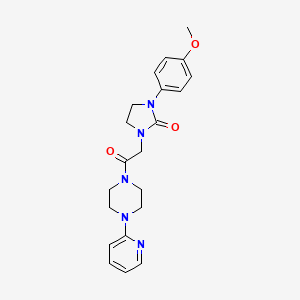

![6-(hydroxymethyl)-9-methyl-4-(p-tolyl)-4,5-dihydropyrido[4,3-f][1,4]oxazepin-3(2H)-one](/img/structure/B2855208.png)
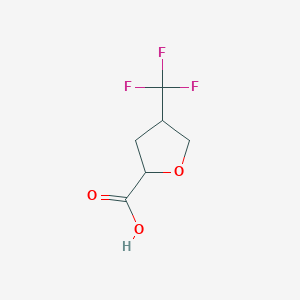
![2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2855211.png)
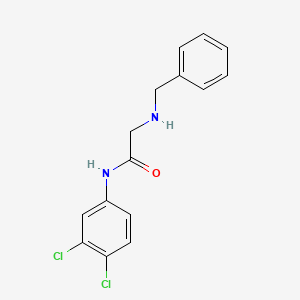
![Benzo[c][1,2,5]thiadiazol-5-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2855215.png)